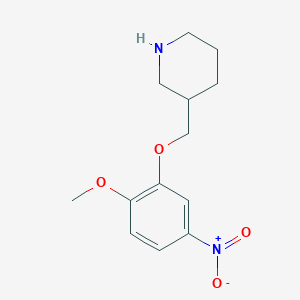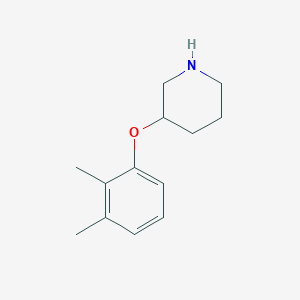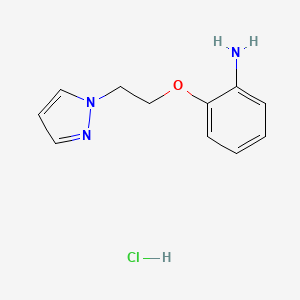![molecular formula C13H20ClFN2O2S B1390114 (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride CAS No. 1185298-49-0](/img/structure/B1390114.png)
(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Descripción general
Descripción
“(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C13H19FN2O2S•HCl and has a molecular weight of 322.83 g/mol .
Synthesis Analysis
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 322.83 g/mol and a molecular formula of C13H19FN2O2S•HCl .Aplicaciones Científicas De Investigación
FSPH has been used in a variety of research studies, including drug development, biochemistry, and physiology. It has been used as a model compound to study the interactions of drug molecules with biological targets. It has also been used to study the structure-activity relationship of drug molecules. Additionally, FSPH has been used to study the effect of pH on the stability of drug molecules.
Mecanismo De Acción
FSPH is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Hydrogen bonding is a type of non-covalent interaction in which hydrogen atoms are shared between two molecules. Hydrophobic interactions are interactions between molecules that are not soluble in water. These interactions are important in the binding of drug molecules to their targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSPH are not well understood. It is believed that FSPH may interact with proteins and enzymes to modulate their activity. It is also believed that FSPH may interact with receptors to modulate their activity. Additionally, FSPH may interact with DNA to modulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSPH has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used to create a variety of structures and molecules. Additionally, FSPH is relatively easy to synthesize and can be used in a variety of research studies. However, FSPH has some limitations. It is not soluble in water and is not very stable in acidic conditions. Additionally, the biochemical and physiological effects of FSPH are not well understood.
Direcciones Futuras
There are several potential future directions for research on FSPH. One direction is to study the biochemical and physiological effects of FSPH in more detail. Additionally, research could be done to study the interactions of FSPH with proteins, enzymes, receptors, and DNA. Additionally, research could be done to study the effect of pH on the stability of FSPH. Finally, research could be done to create new structures and molecules using FSPH.
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.ClH/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16;/h1-4,11H,5-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYTYJOXOROJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)


![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)
